6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the reaction of 2-methyl-3-bromoaniline with chloroacetyl chloride in the presence of a base can yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-8-methyl-1,4-dihydroquinolin-4-one
- 8-chloro-2-methylquinoline
- 4-hydroxy-2-quinolone derivatives
Uniqueness
6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is unique due to its specific bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
1154917-59-5 |
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Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
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